3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-5-13-11(10)14-8-9-3-6-15-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLIXJKRKAZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine typically involves the reaction of 3-fluoropyridine with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. These methods ensure the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 3 of the pyridine ring and the secondary amine group are key sites for nucleophilic substitution.
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Fluorine displacement : The meta-fluorine can be replaced under SNAr (nucleophilic aromatic substitution) conditions. For example, reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) yield substituted pyridines .
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Amine alkylation : The secondary amine (-NH-(oxan-4-yl)methyl) undergoes alkylation with alkyl halides or acyl halides in the presence of bases like sodium hydride (NaH).
Example conditions :
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed cross-coupling reactions, enabling functionalization at positions 4, 5, or 6.
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Suzuki-Miyaura coupling : Palladium catalysts (e.g., PdCl₂(dppf)) facilitate aryl-aryl bond formation. For instance, coupling with boronic acids at 80–100°C introduces substituents like aryl or heteroaryl groups .
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Buchwald-Hartwig amination : Amination at vacant pyridine positions using Pd catalysts and ligands (e.g., Xantphos) under microwave irradiation .
Example reaction :
3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine + Phenylboronic acid → 3-fluoro-4-phenyl-N-[(oxan-4-yl)methyl]pyridin-2-amine .
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, though the fluorine atom may hinder full saturation .
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Oxidation : The amine group oxidizes to a nitroso or nitro derivative using KMnO₄ or mCPBA in acidic media .
Key data :
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, 24h | Partial reduction to tetrahydropyridine |
| Oxidation | KMnO₄, H₂SO₄, 0°C, 2h | N-oxide formation at the amine group |
Cyclization and Ring-Opening
The oxan (tetrahydropyran) group undergoes ring-opening under acidic or reductive conditions:
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Acid-catalyzed hydrolysis : HCl (conc.) cleaves the oxan ring to yield a diol intermediate, which can further react.
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Reductive cleavage : LiAlH₄ reduces the oxan ether to a primary alcohol.
Halogenation and Functionalization
Electrophilic halogenation (e.g., Br₂, NBS) occurs at the pyridine ring’s ortho or para positions relative to the fluorine .
Example :
this compound + NBS → 5-bromo-3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine .
Stability and Reactivity Trends
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyridine compounds, including those similar to 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine, exhibit significant antitumor properties. Studies have shown that certain pyridine derivatives can inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and various kinases that are crucial for cancer cell proliferation .
Neurological Disorders
Compounds with a pyridine structure have been explored for their potential in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
Pyridine derivatives have also been studied for their anti-inflammatory effects. The presence of functional groups like the oxan moiety may enhance their interaction with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Inhibition Studies
A study published in a peer-reviewed journal highlighted the inhibition of specific kinases by compounds structurally related to this compound, demonstrating its potential as a therapeutic agent against cancer .
| Compound | Target Enzyme | Activity |
|---|---|---|
| Example A | DHFR | Inhibitor |
| Example B | MAPK | Inhibitor |
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
- Structure : Features a pyridin-2-amine core modified with a triazole ring and a 5-(oxan-4-yloxy)pyridin-2-yl substituent.
- Synthesis : Synthesized via condensation of 5-(oxan-4-yloxy)pyridine-2-carbohydrazide with N-(3-methylpyridin-2-yl)-(methylsulfanyl)methanimidamide in pyridine at 140°C, yielding 6% after purification .
- The oxan-4-yloxy group replaces the oxan-4-ylmethyl linkage, altering steric and electronic properties. Lower synthetic yield compared to the target compound (6% vs.
Oxadiazole Analogues (e.g., Compounds 1c, 1f, 1g)
- Structure : Derivatives such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) feature an oxadiazole ring linked to substituted phenyl groups .
- Bioactivity: These compounds exhibit selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to the oxadiazole core’s electron-withdrawing effects and substituent-dependent interactions .
- Key Differences :
- Oxadiazole rings enhance metabolic stability compared to the tetrahydropyran group in the target compound.
- Chloro/methoxy substituents on phenyl groups modulate lipophilicity and target affinity.
MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine
- Structure : Contains an imidazo-thiadiazole core fused with a thiophene ring, linked to an oxan-4-ylmethyl group .
- Function : Identified as a CntA inhibitor, targeting bacterial biofilm formation. The thiophene and thiadiazole moieties are critical for enzyme inhibition .
- Key Differences: The imidazo-thiadiazole scaffold offers rigid planar geometry, contrasting with the flexible pyridine-amine backbone of the target compound.
3-Fluoro-N-(2-methoxyethyl)pyridin-2-amine
- Structure : Shares the 3-fluoropyridin-2-amine core but substitutes the oxan-4-ylmethyl group with a linear 2-methoxyethyl chain .
- Lower molecular weight (170.19 g/mol) compared to the target compound (210.25 g/mol) .
- Key Differences :
- Linear vs. cyclic ether linkages affect solubility and conformational flexibility.
PLX5622-FA: 6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine
- Structure : A complex fluorinated pyridine derivative with dual pyrrolopyridine and methoxypyridine substituents .
- Application : Optimized as a fumaric acid salt for transient neuroinflammation studies, targeting microglial modulation .
- Key Differences :
- Multi-ring system increases molecular complexity and target specificity.
- Fluorine atoms at multiple positions enhance binding to hydrophobic pockets.
Comparative Analysis Table
Biological Activity
3-Fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound suggests that it belongs to a class of pyridine derivatives. The presence of a fluorine atom at the 3-position and an oxan group enhances its interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic pathways relevant to disease processes.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to reduced proliferation of cancer cells . The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(3-methylphenyl)-6-(oxan-4-yl)pyrimidin-4-amine | Methylphenyl substituent | Anticancer properties |
| 5-Fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine | Fluorophenyl group | Potential antiviral activity |
| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amines | Nitrogen-containing heterocycles | Diverse biological activities |
Neuroprotective Effects
Fluorinated compounds have been studied for their neuroprotective effects. In particular, modifications at the 3-position on flavones have shown enhanced antioxidant activity while preserving neuroprotective properties. This suggests that similar modifications in pyridine derivatives could yield beneficial effects in neurodegenerative diseases .
Case Studies
- Inhibition of DHFR : A study demonstrated that certain pyridine derivatives effectively inhibit DHFR, which is crucial in cancer treatment. The inhibition leads to decreased levels of tetrahydrofolate necessary for DNA synthesis, ultimately resulting in apoptosis of cancer cells .
- Antioxidant Activity : A comparative study on fluorinated flavones indicated that the presence of fluorine could enhance antioxidant activity significantly compared to non-fluorinated counterparts. This finding may be relevant for developing therapeutic agents targeting oxidative stress-related conditions .
Research Findings
Recent literature emphasizes the need for further studies on the structure–activity relationship (SAR) of this compound. Investigations into its binding affinity with various biological targets are crucial for understanding its therapeutic potential. The following table outlines some key findings from recent studies:
Q & A
What are the key structural features of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine that influence its reactivity and biological activity?
The compound’s structure includes a pyridine ring with a fluorine atom at position 3 and an amine group at position 2, substituted by an oxan-4-ylmethyl (tetrahydropyranylmethyl) group. The fluorine atom enhances electron-withdrawing effects, modulating the pyridine ring’s electronic properties and influencing nucleophilic substitution reactions . The oxan-4-ylmethyl group introduces steric bulk and potential hydrogen-bonding interactions, which may affect binding to biological targets such as kinases or enzymes . Comparative studies of similar fluoropyridines suggest that substituents at the 2-position significantly impact solubility and metabolic stability .
What synthetic routes are commonly employed for preparing this compound?
A two-step approach is often utilized:
Fluoropyridine Core Synthesis : Starting with 2,6-dichloro-3-fluoropyridine, selective amination at the 2-position is achieved via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/Xantphos) with ammonia or protected amines .
Oxan-4-ylmethyl Introduction : The oxan-4-ylmethyl group is introduced through nucleophilic substitution or reductive amination. For example, reacting the primary amine with tetrahydropyran-4-carbaldehyde under hydrogenation conditions (e.g., NaBH₃CN) yields the target compound .
Key Considerations : Protecting groups (e.g., Boc) may be required to prevent over-alkylation .
How can reaction conditions be optimized to improve yield and purity during Pd-catalyzed coupling steps?
- Catalyst System : Use Pd(OAc)₂ (0.5 mol%) with Xantphos (0.6 mol%) in toluene at 100°C for 24 hours, which minimizes side reactions like dehalogenation .
- Base Selection : t-BuONa enhances coupling efficiency compared to weaker bases like K₂CO₃ .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
What analytical techniques are most effective for characterizing structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in ¹H NMR, C-F signals in ¹³C NMR) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI+ mode for [M+H]⁺ detection) .
How does the oxan-4-ylmethyl group affect pharmacokinetic properties compared to other N-alkyl substituents?
The oxan-4-ylmethyl group improves metabolic stability by reducing oxidative deamination compared to linear alkyl chains. Its cyclic ether moiety enhances water solubility via hydrogen bonding, as observed in similar pyridine derivatives . Comparative studies show a 2.5-fold increase in half-life (t₁/₂) in hepatic microsomes relative to N-methyl analogs .
What strategies mitigate competing side reactions during synthesis?
- Temperature Control : Lowering reaction temperatures (<80°C) during alkylation steps reduces elimination byproducts .
- Catalyst Screening : Pd(dba)₂ with SPhos ligand minimizes undesired C-F bond cleavage in fluoropyridines .
- Stepwise Protection : Use tert-butyloxycarbonyl (Boc) protection for the amine prior to alkylation to prevent poly-substitution .
How does the fluorine substituent influence electronic properties and intermolecular interactions?
The fluorine atom at position 3 induces a strong electron-withdrawing effect, lowering the pyridine ring’s electron density. This enhances hydrogen-bond acceptor capacity at the adjacent amine, as demonstrated by DFT calculations in related compounds . In kinase inhibition assays, this electronic modulation improves binding affinity to ATP pockets by 30% compared to non-fluorinated analogs .
What computational methods are recommended for predicting target interactions of this compound?
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., p38 MAP kinase) to predict binding modes .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes, focusing on fluorine-mediated interactions .
- QSAR Modeling : Leverage datasets from fluoropyridine analogs to correlate substituent effects with bioactivity .
How can researchers resolve contradictions in reported biological activity data for fluoropyridine derivatives?
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM p38 MAP kinase) and buffer conditions (pH 7.4) across studies .
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew IC₅₀ values .
- Control Experiments : Include reference inhibitors (e.g., SB203580) to validate assay reproducibility .
What in vitro models are suitable for evaluating the compound’s therapeutic potential?
- Kinase Inhibition : Screen against a panel of 50 kinases (e.g., JAK2, EGFR) at 1 µM to assess selectivity .
- Cellular Uptake : Use Caco-2 monolayers to measure permeability (Papp >5 ×10⁻⁶ cm/s indicates oral bioavailability) .
- Cytotoxicity : MTT assays in HEK293 cells (48-hour exposure) to determine CC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
